(S)-DI-Tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate
Overview
Description
(S)-DI-Tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate is a chemical compound with the molecular formula C18H26N2O5. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in the synthesis of various pharmaceuticals and as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-DI-Tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate typically involves the reaction of (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate with palladium on carbon (Pd/C) under hydrogen atmosphere. The reaction is carried out in methanol at room temperature for about 3 hours. The solid catalyst is then removed by filtration, and the filtrate is concentrated to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-DI-Tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction can produce different piperazine derivatives.
Scientific Research Applications
(S)-DI-Tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: Applied in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-DI-Tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved in its mechanism of action are often related to its ability to form stable complexes with proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- ®-4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate
- 1-Benzyl 4-tert-Butyl 2-(Hydroxymethyl)piperazine-1,4-dicarboxylate
Uniqueness
(S)-DI-Tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets
Properties
IUPAC Name |
ditert-butyl (2S)-2-(hydroxymethyl)piperazine-1,4-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O5/c1-14(2,3)21-12(19)16-7-8-17(11(9-16)10-18)13(20)22-15(4,5)6/h11,18H,7-10H2,1-6H3/t11-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCFQKQBPSGAKK-NSHDSACASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)CO)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN([C@@H](C1)CO)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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